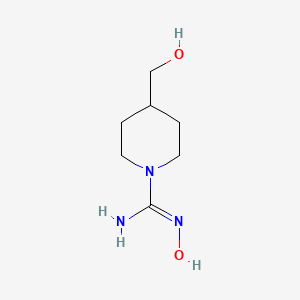
N'-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide is a chemical compound with the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . These methods provide good to excellent yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, where readily accessible N-(tert-butylsulfinyl)-bromoimine reacts with Grignard reagents to produce various enantioenriched α-substituted piperidines . This method is scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N’-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- N’-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide
- N’-hydroxy-3-(hydroxymethyl)piperidine-1-carboximidamide
- N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide
Uniqueness: N’-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in drug design and other applications where specific interactions are desired .
Biological Activity
N'-Hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a piperidine core with hydroxy and carboximidamide functional groups. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity : Some studies indicate that this compound may inhibit certain enzymes, potentially affecting metabolic pathways related to cancer cell proliferation and survival.
- Cell Cycle Regulation : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in studies involving breast cancer cell lines where the compound demonstrated significant inhibitory effects on cell growth.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited potent cytotoxicity against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. The IC50 value was determined to be 0.126 μM, indicating strong antiproliferative effects compared to non-cancerous MCF10A cells, where the compound showed significantly lesser effects .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that treatment with this compound led to a marked increase in apoptosis markers such as caspase-9 levels in treated MCF-7 cells. The observed increase was quantified at 27.13 ± 0.54 ng/mL compared to controls, suggesting that this compound may act as a promising candidate for further development as an anticancer agent .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in animal models. Key findings include:
Properties
Molecular Formula |
C7H15N3O2 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N'-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide |
InChI |
InChI=1S/C7H15N3O2/c8-7(9-12)10-3-1-6(5-11)2-4-10/h6,11-12H,1-5H2,(H2,8,9) |
InChI Key |
KPSDEVDNPWIUHZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1CO)/C(=N/O)/N |
Canonical SMILES |
C1CN(CCC1CO)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















